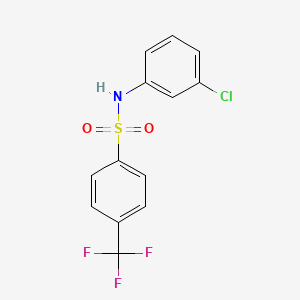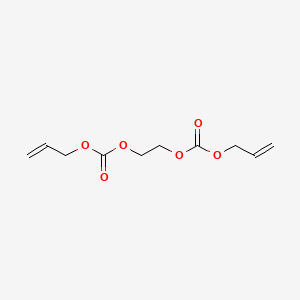
2-Prop-2-enoxycarbonyloxyethyl prop-2-enyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Prop-2-enoxycarbonyloxyethyl prop-2-enyl carbonate is a chemical compound with the molecular formula C10H14O6. It is known for its unique structure, which includes both carbonate and allyl groups. This compound is used in various scientific and industrial applications due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Prop-2-enoxycarbonyloxyethyl prop-2-enyl carbonate typically involves the reaction of ethylene glycol with allyl chloroformate in the presence of a base. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Base: Triethylamine or pyridine
The reaction proceeds through the formation of an intermediate, which then reacts with another molecule of allyl chloroformate to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common.
Análisis De Reacciones Químicas
Types of Reactions
2-Prop-2-enoxycarbonyloxyethyl prop-2-enyl carbonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonates and epoxides.
Reduction: Reduction reactions can lead to the formation of alcohols and ethers.
Substitution: Nucleophilic substitution reactions can replace the allyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include:
Epoxides: From oxidation reactions.
Alcohols and Ethers: From reduction reactions.
Substituted Carbonates: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-Prop-2-enoxycarbonyloxyethyl prop-2-enyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules and as a cross-linking agent.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Prop-2-enoxycarbonyloxyethyl prop-2-enyl carbonate involves its reactivity with nucleophiles and electrophiles. The carbonate groups can undergo hydrolysis to release carbon dioxide, while the allyl groups can participate in polymerization reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Ethylene glycol bis(allyl carbonate): Similar structure but lacks the additional carbonate group.
Diallyl carbonate: Contains two allyl groups but no ethylene glycol backbone.
Propylene glycol bis(allyl carbonate): Similar to ethylene glycol bis(allyl carbonate) but with a propylene glycol backbone.
Uniqueness
2-Prop-2-enoxycarbonyloxyethyl prop-2-enyl carbonate is unique due to its combination of carbonate and allyl groups, which provides a balance of reactivity and stability. This makes it suitable for a wide range of applications, from organic synthesis to industrial production.
Propiedades
Número CAS |
4074-91-3 |
|---|---|
Fórmula molecular |
C10H14O6 |
Peso molecular |
230.21 g/mol |
Nombre IUPAC |
2-prop-2-enoxycarbonyloxyethyl prop-2-enyl carbonate |
InChI |
InChI=1S/C10H14O6/c1-3-5-13-9(11)15-7-8-16-10(12)14-6-4-2/h3-4H,1-2,5-8H2 |
Clave InChI |
QZDPFUGKITYIFZ-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)OCCOC(=O)OCC=C |
Números CAS relacionados |
29715-62-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]-4-fluorobenzenamine](/img/structure/B14170588.png)
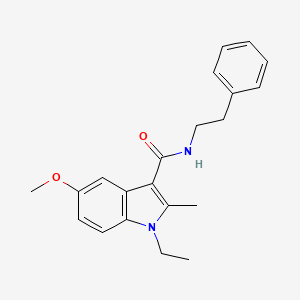
![2-[(3,4,5-Trichloro-2-thienyl)carbonyl]benzoic acid](/img/structure/B14170595.png)
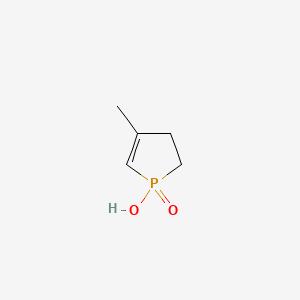
![2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone](/img/structure/B14170616.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14170632.png)
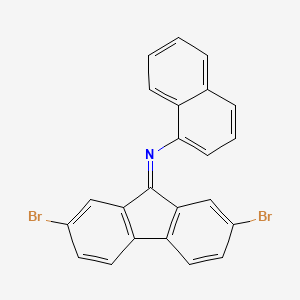
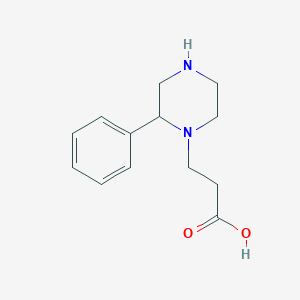
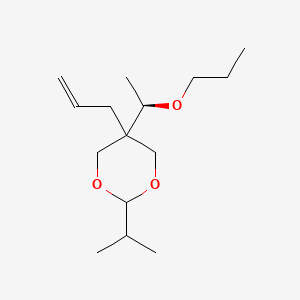
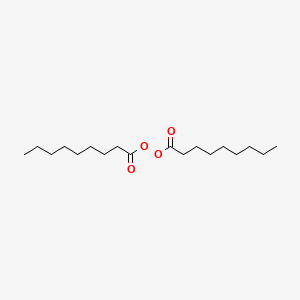
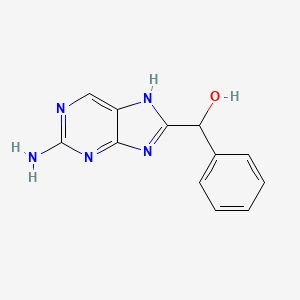
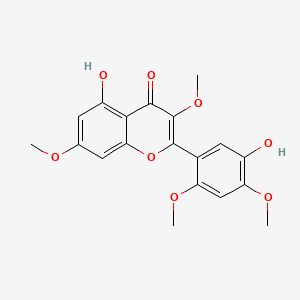
![N-[(3-Butoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide](/img/structure/B14170675.png)
